(S)-2-Amino-6-hydroxyhexansäure

Übersicht

Beschreibung

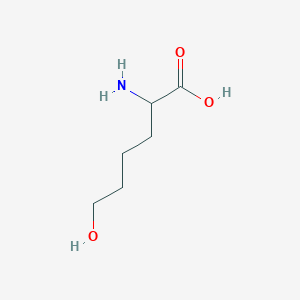

(S)-2-Amino-6-hydroxyhexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyl group attached to a six-carbon chain

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-6-hydroxyhexanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

Industry: It is used in the production of various chemicals and materials .

Biochemische Analyse

Biochemical Properties

(S)-2-Amino-6-hydroxyhexanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme L-asparaginase, which is involved in the hydrolysis of asparagine to aspartic acid and ammonia. This interaction is crucial for understanding the enzyme’s mechanism and potential therapeutic applications .

Cellular Effects

The effects of (S)-2-Amino-6-hydroxyhexanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in amino acid metabolism and transport. This modulation can lead to changes in cellular growth and differentiation, making it a valuable tool in cell biology research .

Molecular Mechanism

For example, (S)-2-Amino-6-hydroxyhexanoic acid can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. This inhibition can be reversible or irreversible, depending on the strength and nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

Long-term studies have shown that (S)-2-Amino-6-hydroxyhexanoic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cellular metabolism, gene expression, and cell signaling pathways, which can persist even after the compound is no longer present .

Dosage Effects in Animal Models

Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful. Therefore, careful dosage optimization is essential when using (S)-2-Amino-6-hydroxyhexanoic acid in animal studies to avoid adverse effects and achieve the desired therapeutic outcomes .

Metabolic Pathways

Additionally, (S)-2-Amino-6-hydroxyhexanoic acid can serve as a precursor for the synthesis of other biologically active compounds, further highlighting its importance in metabolic pathways .

Transport and Distribution

The interaction with binding proteins can also influence the compound’s stability and availability, further modulating its effects on cellular function .

Subcellular Localization

The localization of (S)-2-Amino-6-hydroxyhexanoic acid can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 6-hydroxyhexanoic acid, which undergoes a series of reactions to introduce the amino group at the appropriate position. This can be done through nucleophilic substitution reactions, where the hydroxyl group is replaced by an amino group using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-6-hydroxyhexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-6-hydroxyhexanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-6-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (S)-2-Amino-6-hydroxyhexanoic acid include other amino acids and hydroxylated amino acids, such as serine and threonine. These compounds share structural similarities but differ in the position and number of functional groups .

Uniqueness

What sets (S)-2-Amino-6-hydroxyhexanoic acid apart is its specific combination of an amino group and a hydroxyl group on a six-carbon chain, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality .

Biologische Aktivität

(S)-2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxy-2-aminocaproic acid, is an alpha-amino acid distinguished by its hydroxyl group at the sixth carbon position. This unique structural feature contributes to its diverse biological activities and potential applications in pharmaceuticals and nutrition.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : Approximately 147.17 g/mol

- CAS Number : 305-77-1

The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) allows (S)-2-Amino-6-hydroxyhexanoic acid to participate in various biochemical pathways, influencing protein synthesis and metabolic processes.

Biological Activities

(S)-2-Amino-6-hydroxyhexanoic acid exhibits several notable biological activities:

- Antiviral Properties : Research indicates that this compound can serve as an intermediate in the synthesis of antiviral drugs, potentially enhancing therapeutic efficacy against viral infections.

- Enzyme Interaction : Studies have shown that (S)-2-Amino-6-hydroxyhexanoic acid can influence enzyme activity, particularly those involved in amino acid metabolism. Its hydroxyl group may enhance hydrogen bonding, affecting protein folding and stability .

- Metabolic Pathways : The compound is involved in metabolic pathways such as the conversion of primary alcohols to aldehydes and subsequently to diacids through ω-oxidation processes. This pathway highlights its role as a substrate for alcohol dehydrogenase .

- Synthetic Applications : It is utilized in the development of synthetic peptides and proteins, allowing researchers to study structural and functional properties due to its ability to introduce specific interactions within protein structures.

Case Study 1: Antiviral Drug Development

A study investigated the potential of (S)-2-Amino-6-hydroxyhexanoic acid as a precursor for antiviral agents. The findings suggested that its structural similarity to other amino acids enables it to participate effectively in drug synthesis, demonstrating promising results in inhibiting viral replication in vitro.

Case Study 2: Enzyme Activity Modulation

Research focusing on enzyme kinetics revealed that (S)-2-Amino-6-hydroxyhexanoic acid could modulate the activity of specific enzymes involved in amino acid metabolism. The compound's influence on enzyme stability was attributed to its hydroxyl group, which facilitated additional hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

The following table compares (S)-2-Amino-6-hydroxyhexanoic acid with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-6-hydroxyhexanoic acid | Hydroxyl group at C6; alpha-amino | Potential antiviral properties |

| L-Leucine | Branched-chain structure | Essential amino acid |

| L-Valine | Branched-chain structure | Essential amino acid |

| L-Alanine | Simple structure; no branched chain | Non-essential; involved in glucose metabolism |

The unique hydroxyl group at the sixth position of (S)-2-Amino-6-hydroxyhexanoic acid provides distinct biochemical properties that differentiate it from other amino acids, enhancing its potential applications in drug development and nutrition.

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (S)-2-Amino-6-hydroxyhexanoic acid a useful starting material for synthesizing the 7,6-fused bicyclic lactam beta-turn mimic?

A1: (S)-2-Amino-6-hydroxyhexanoic acid possesses structural features that make it particularly well-suited for this synthesis []. First, the molecule contains both an amine and a carboxylic acid group, allowing it to form an amide bond with (S)-allylglycine and ultimately cyclize to create the lactam ring. Second, the strategically positioned hydroxyl group on the sixth carbon is crucial. The research describes oxidizing this hydroxyl group to an aldehyde, which then undergoes enamide synthesis and ultimately facilitates the formation of the bicyclic system [].

Q2: The research mentions the synthesis yields a single diastereomer. Why is this significant?

A2: Obtaining a single diastereomer is often crucial in medicinal chemistry and drug development. Diastereomers, unlike enantiomers, can have different biological activities. Synthesizing a single diastereomer ensures a homogenous product with predictable properties, which is essential for studying its potential as a beta-turn mimic [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.